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The relentless scaling of semiconductor devices has pushed the performance of traditional
copper interconnects to its theoretical limits. As critical dimensions shrink below the 10 nm
threshold, the resistivity of copper lines escalates dramatically due to electron scattering at
surfaces and grain boundaries[1]. This, coupled with the non-scalable nature of diffusion barrier
and liner layers, creates a significant bottleneck in device performance and power efficiency[2]
[3]. This guide provides an in-depth comparison of Molybdenum (Mo), deposited via its
hexafluoride (MoFe) precursor, as a leading candidate for next-generation barrierless
interconnects, offering a scientifically grounded perspective for researchers and process
engineers.

The Inherent Scaling Crisis of Copper Interconnects

For decades, copper has been the conductor of choice for back-end-of-line (BEOL)
metallization. Its low bulk resistivity was a key enabler of semiconductor advancement.
However, the copper-based interconnect scheme relies on a mandatory barrier layer (typically
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Tantalum Nitride/Tantalum) to prevent copper from diffusing into the surrounding dielectric
material, which would otherwise be catastrophic for device reliability.

As interconnect trenches and vias shrink, this barrier layer, which does not scale down in
thickness proportionally, consumes an increasingly large fraction of the total volume. This leads
to a phenomenon often termed "conductor starvation,” where the effective cross-sectional area
for the conductive copper is drastically reduced, leading to a sharp increase in the overall line
resistance[2]. This RC delay now accounts for a significant portion of a chip's power
consumption and performance limitations[4]. The industry is therefore at a tipping point,
necessitating a disruptive shift to a new material set that can be implemented without these
performance-limiting barriers[4].

Molybdenum: An Intrinsic Advantage for Scaled
Dimensions

Molybdenum has emerged as a front-runner to succeed copper and other alternatives like
tungsten and cobalt for several key reasons[3][5]. Unlike copper, molybdenum has little to no
intrinsic diffusivity into common dielectric materials like SiOz, eliminating the need for a high-
resistivity barrier layer[4]. This fundamental property means that for a given trench or via, the
entire volume can be filled with the conductive metal, providing a continuous, low-resistance
path for current flow[4].

Key intrinsic properties of Molybdenum include:

o Excellent Scaled Resistivity: While its bulk resistivity is higher than copper's, molybdenum's
resistivity does not increase as sharply when deposited in thin films or narrow lines[6][7]. At
critical dimensions below ~15 nm, barrierless molybdenum interconnects exhibit lower
effective resistance than the copper-barrier stack[2][7].

e High Thermal Stability & Electromigration Resistance: Molybdenum possesses a very high
melting point (2623°C) and strong atomic bonds, making it inherently robust against
electromigration—the movement of metal atoms caused by high current densities, which is a
primary failure mechanism in modern integrated circuits[8][9][10]. Recent studies have
highlighted its superior reliability under high electrical stress compared to copper[11][12].
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o Etchability: Molybdenum is compatible with subtractive etch processes, offering an
alternative to the traditional damascene process used for copper, which can simplify
manufacturing flows[11][12].

The Crucial Role of Molybdenum Hexafluoride
(MoFe)

The choice of precursor is as critical as the choice of metal. Molybdenum hexafluoride
(MoFe) is a highly effective precursor for depositing high-purity molybdenum films using
established semiconductor manufacturing techniques like Chemical Vapor Deposition (CVD)
and Atomic Layer Deposition (ALD).

Key Properties of MoFe:

» High Volatility: MoFe has a high vapor pressure, which allows for efficient and controlled
delivery into the deposition chamber.

e Thermal Reactivity: It readily reacts with reducing agents like hydrogen (Hz) or silane (SiHa)
at temperatures compatible with BEOL processing to deposit pure molybdenum metal.

o Purity: The availability of high-purity MoFes is critical, as any contaminants in the precursor
gas can introduce defects into the deposited film, negatively impacting device yield and
reliability[13].

The deposition process is typically based on the reduction of MoFe on the substrate surface.
The overall reaction can be simplified as:

MoFs(g) + 3H2(g) — Mo(s) + 6HF(Q)

This reaction allows for highly conformal deposition, which is essential for completely filling
high-aspect-ratio features without voids—a persistent challenge with other materials and
deposition techniques[14].
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Diagram of the Molybdenum CVD process from MoFe precursor.

Comparative Performance Analysis

The true advantage of molybdenum becomes clear when its performance is objectively
compared against incumbent and alternative materials at the scaled dimensions relevant to

future technology nodes.

© 2026 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/product/b1676692/docs?utm_src=pdf-body-img#a-comparative-guide-to-molybdenum-hexafluoride-for-advanced-barrierless-interconnects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Molybdenum Copper (Cu) w/
Feature . Tungsten (W) Cobalt (Co)
(Mo) Barrier
Barrier/Liner Yes (e.g., ] ]
] No[2][4] Yes (e.g., TiIN)[4]  Yes (e.g., TiN)[2]
Required TaN/Ta)
High increase at i
Lower than ) Higher than Mo Lower than W,
_ _ narrow widths
Effective Cu/barrier stack ) at scaled but crosses over
Lo due to scattering ] ] ]
Resistivity at <15nm CD[2] ) dimensions[3] with Cu at ~12-
& barrier
[11][12] [15] 15nm CDJ[2]
volume[1]

Electromigration

Excellent

Resistance[11]

Prone to failure
at high current

densities;

Good, but faces

electromigration

Better than Cu,

but process

_ _ concerns as maturity is a
[12] requires capping ]
features shrink[5] factor
layers[16]
- CVD / ALD, often
Deposition CVD /ALD from PVD Seed + )
) CVD from WFe requires reflow
Method MoFe Electroplating
anneal[17]
i Integration
Amenable to Established for )
] Complex Dual challenges, voids
Process subtractive etch; contacts, but )
_ ] Damascene o can be an issue
Integration simpler flow[11] scaling is )
process o without
[12] limited[2]
reflow[17]

Studies have shown that a hybrid metallization scheme using molybdenum vias can reduce the

total via and line resistance by approximately 55% compared to a conventional copper dual-

damascene process[18]. This translates directly into significant improvements in chip

performance and power efficiency.

Experimental Protocol: Deposition and
Characterization

To validate the performance of molybdenum interconnects, a rigorous and self-validating

experimental workflow is essential. The following protocol outlines the key steps for deposition
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and characterization.
5.1 Molybdenum Deposition via CVD

o Substrate Preparation: Begin with patterned silicon wafers containing etched trenches and
vias in a low-k dielectric material. Perform a standard pre-clean sequence (e.g., using dilute
HF) to remove any native oxide from the bottom of the features[7].

e Chamber Conditioning: Load the wafer into a CVD reactor chamber. Purge the chamber with
an inert gas (e.g., Argon) and ramp the temperature to the target deposition temperature,
typically in the range of 300-500°C.

e Deposition Cycle:
o Introduce the MoFs precursor into the chamber at a controlled flow rate.

o Co-flow the reducing agent (e.g., Hz) into the chamber. The ratio of H2 to MoFes is a critical
parameter for controlling film properties.

o Maintain the process for a duration calculated to achieve the desired film thickness.

e Purge and Cool-down: After deposition, stop the precursor flow and purge the chamber with
inert gas to remove any unreacted gases and byproducts. Cool the wafer down under the
inert atmosphere before removal.

5.2 Film Characterization and Validation

o Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance
across the wafer. This provides a quick, non-destructive assessment of film conductivity and
uniformity.

o Film Thickness and Conformality: Use Transmission Electron Microscopy (TEM) on cross-
sectioned samples to measure the film thickness and, critically, to verify that the deposition is
conformal and that high-aspect-ratio features are filled without voids or seams.

o Resistivity Calculation: Calculate the film's electrical resistivity (p) using the formulap =R_s
x t, where R_s is the measured sheet resistance and t is the film thickness from TEM.
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» Electromigration Testing:
o Fabricate specialized test structures (e.g., long, narrow lines).

o Subiject these structures to high current densities (e.g., >10 MA/cm?) at elevated
temperatures.

o Monitor the resistance of the line over time. The Mean Time to Failure (MTTF) is a key
metric for reliability. The activation energy for electromigration can be determined by
testing at various temperatures[11][12].

Challenges and Future Outlook

Despite the clear advantages, the integration of molybdenum interconnects is not without
challenges. The primary precursor, MoFes, is highly reactive and toxic, requiring stringent
handling and safety protocols[19]. Furthermore, potential fluorine contamination from
deposition byproducts (HF) must be carefully managed to avoid damaging sensitive transistor
gates[5].

Ongoing research is focused on optimizing deposition chemistries, developing alternative
chlorine-based precursors, and refining post-deposition cleaning and annealing steps to
mitigate these issues[5][20]. As the industry moves towards 3D architectures and system-level
integration, the superior performance of barrierless molybdenum at tight pitches makes it a
critical enabling technology for future generations of high-performance computing and Al
hardware][3].

Conclusion

Molybdenum, deposited via the MoFe precursor, presents a compelling and scientifically
validated solution to the interconnect scaling crisis. Its ability to form barrierless, highly
conductive, and reliable interconnects at sub-15 nm dimensions addresses the fundamental
limitations of the long-standing copper-barrier paradigm. By eliminating the non-scalable
barrier, molybdenum maximizes the conductive volume, leading to significant reductions in RC
delay and improvements in power efficiency. While process integration challenges remain, the
performance benefits demonstrated in experimental studies position molybdenum as the
leading candidate to wire the next generation of advanced semiconductor devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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